molecular formula C18H22N2O3S B6103810 5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one

5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Cat. No. B6103810
M. Wt: 346.4 g/mol
InChI Key: IHHOJQQMPVARNY-FOWTUZBSSA-N
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Description

5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one, also known as EMT, is a small molecule compound that has been widely studied for its potential therapeutic applications. EMT was first synthesized in 2006 and has since been investigated for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including protein kinase C and topoisomerase II, which are involved in cancer cell proliferation. It has also been shown to activate the Nrf2/ARE pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, its limited solubility in water and potential toxicity at high doses can pose challenges for its use in experiments.

Future Directions

There are several potential future directions for research on 5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one. These include further investigation of its mechanisms of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel this compound derivatives and analogs may lead to the discovery of even more potent and selective compounds.

Synthesis Methods

5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process, starting with the reaction of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with piperidine and acetic anhydride to yield this compound.

Scientific Research Applications

5-(4-ethoxy-3-methoxybenzylidene)-2-piperidin-1-yl-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity, as well as neuroprotective effects.

properties

IUPAC Name

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-23-14-8-7-13(11-15(14)22-2)12-16-17(21)19-18(24-16)20-9-5-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHOJQQMPVARNY-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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